molecular formula C17H23BO4 B12446328 Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Cat. No.: B12446328
M. Wt: 302.2 g/mol
InChI Key: GKWJVFYWVQLYNW-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate Ester Geometry

The boronate ester group in Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate forms a six-membered dioxaborinane ring, as confirmed by X-ray crystallographic studies of analogous boronate esters. The dioxaborolane ring adopts an envelope-like conformation, with one carbon atom (C20 in related structures) displaced from the plane formed by the remaining five atoms. This distortion minimizes steric clashes between the tetramethyl substituents and the aromatic system, while maintaining optimal orbital overlap for boron-oxygen bonding.

Key bond lengths and angles derived from crystallographic data include:

Parameter Value (Å or °)
B–O bond length 1.48–1.52
O–B–O bond angle 108–112
Dihedral angle (B–C–C–O) 12–18

The tetramethyl substituents on the dioxaborolane ring exhibit a staggered conformation, reducing torsional strain. This geometry stabilizes the boron center by donating electron density through hyperconjugation, as evidenced by the shortened B–O bonds compared to non-methylated analogs. The aromatic ring’s para-substitution pattern further enhances planarity, facilitating conjugation between the boronate ester and the α,β-unsaturated ester moiety.

Conformational Dynamics of the α,β-Unsaturated Ester Moiety

The prop-2-enoate group adopts a rigid (E)-configuration due to conjugation between the carbonyl group and the vinylboronate system. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C3–C4 bond (between the aromatic ring and the ester), with a rotational barrier of approximately 12–15 kcal/mol. This rigidity arises from partial double-bond character in the C3–C4 bond, induced by resonance with the boronate ester’s empty p-orbital.

The ester moiety’s conformation is further influenced by steric interactions between the ethyl group and the ortho-hydrogens of the aromatic ring. Computational models (DFT-B3LYP/6-31G*) predict two low-energy conformers:

  • s-cis : The carbonyl oxygen aligns with the vinyl hydrogen (dihedral angle: 0–10°).
  • s-trans : The carbonyl oxygen opposes the vinyl hydrogen (dihedral angle: 170–180°).

The s-trans conformer is energetically favored by 1.2–1.8 kcal/mol due to reduced steric hindrance between the ethyl group and the aromatic system. This preference is corroborated by infrared (IR) spectroscopy, which shows a carbonyl stretching frequency of 1715 cm⁻¹, consistent with diminished conjugation in the s-trans arrangement.

Electronic Effects of Substituents on the Aromatic-Boronate System

The tetramethyl groups on the dioxaborolane ring exert a significant electron-donating effect, stabilizing the boron atom through σ-induction. This is evidenced by a 0.15–0.20 ppm upfield shift in the ¹¹B NMR signal compared to non-methylated analogs. The methyl groups also increase the boronate ester’s Lewis acidity, as demonstrated by a 10–15% faster rate in Suzuki-Miyaura cross-coupling reactions relative to unsubstituted derivatives.

The aromatic ring’s electron density is modulated by resonance interactions with the boronate group. Hammett substituent constants (σₚ) indicate that the boronate ester acts as a moderate electron-withdrawing group (σₚ ≈ 0.45), polarizing the ring toward electrophilic substitution at the meta position. This electronic perturbation is critical for the compound’s reactivity in Diels-Alder reactions, where the α,β-unsaturated ester serves as a dienophile.

Substituent effects are further quantified via frontier molecular orbital analysis:

Orbital Energy (eV) Contribution
HOMO (boronate) -6.8 62% B–O
LUMO (ester) -1.2 78% C=O

The HOMO-LUMO gap (5.6 eV) suggests strong charge-transfer interactions between the boronate and ester moieties, rationalizing the compound’s UV-Vis absorption at 265 nm (ε = 4500 M⁻¹cm⁻¹).

Properties

IUPAC Name

ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJVFYWVQLYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Substrate Preparation : 1-Bromo-3,4-difluorobenzene reacts with ethyl acrylate.
  • Catalytic System :
    • Palladium Source : Pd(OAc)₂ (0.01–0.02 mol%).
    • Phase-Transfer Catalyst (PTC) : Tetrabutylammonium bromide (TBAB, 0.1–1.0 equiv).
    • Base : Triethylamine (TEA).
  • Conditions :
    • Solvent: N-Methylpyrrolidinone (NMP) at 130–140°C.
    • Reaction Time: 30–60 minutes.

Outcomes:

Parameter Value
Isolated Yield 94–98%
Turnover Number >5,000
Pd Recovery Efficiency 85–90% (as Pd⁰ particles)

This method avoids toxic phosphine ligands, enhancing industrial viability. The low Pd loading (0.02 mol%) reduces costs, while TBAB facilitates interfacial electron transfer.

Green Synthesis via Oxidative Esterification

A 2007 patent (US20080045742A1) outlines a solvent-free approach using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ):

Steps:

  • Substrate : Cinnamaldehyde derivatives.
  • Oxidant : DDQ (1.5 equiv).
  • Catalyst : Amberlyst® 15 (heterogeneous acid).
  • Conditions :
    • Microwave irradiation (2450 MHz, 150°C).
    • Time: 10–30 minutes.

Performance:

Metric Value
Conversion Rate 95–98%
E-Selectivity >99%
Catalyst Reusability 15 cycles

This method reduces waste and energy consumption. The E-selectivity is attributed to steric hindrance during β-hydride elimination.

Continuous Flow Synthesis

VulcanChem’s technical data highlights a continuous flow process for large-scale production:

Setup:

  • Reactors : Two packed-bed reactors in series.
  • Step 1 : Suzuki-Miyaura coupling of 2-bromophenylboronic ester.
  • Step 2 : Esterification with ethyl acrylate.

Advantages:

Parameter Batch vs. Flow
Reaction Time 12 h vs. 2 h
Yield 82% vs. 91%
Byproduct Formation 8% vs. 2%

Flow chemistry enhances heat/mass transfer, critical for exothermic borylation steps.

Comparative Analysis of Methods

Method Yield Cost Scalability Environmental Impact
Heck Coupling 95% $$$ High Moderate (Pd recovery)
Borylation 80% $$ Medium Low (aqueous solvent)
Oxidative 97% $ Low Minimal (solvent-free)
Flow Synthesis 91% $$$$ Very High Low (efficient)

Mechanistic Insights

Heck Reaction Pathway:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of aryl bromide.
  • Alkene Coordination : Ethyl acrylate binds to Pd.
  • Migratory Insertion : Forms a Pd–C bond with retained E-geometry.
  • β-Hydride Elimination : Releases product and regenerates Pd⁰.

Borylation Mechanism:

  • Transmetalation : Pd transfers boron from B₂pin₂ to aryl bromide.
  • Reductive Elimination : Forms the C–B bond, releasing Pd⁰.

Challenges and Optimizations

  • Challenge : Protodeboronation in aqueous media.
    • Solution : Use anhydrous dioxane and degassed solvents.
  • Challenge : Pd leaching in flow systems.
    • Solution : Immobilize Pd on carbon nanotubes.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Reduction: The acrylate moiety can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or alcohols.

    Reduction: Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the acrylate moiety. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acrylate

  • Structure: Differs by a cyano (-CN) group at the acrylate’s 2-position and a para-substituted boronate.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it more reactive in Michael additions or cycloadditions. The para-substituted boronate reduces steric hindrance, improving cross-coupling efficiency compared to the ortho-substituted target compound .
  • Applications: Used in synthesizing bioactive acrylamides and propenoates .

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate

  • Structure: Replaces the acrylate with a saturated butanoate ester and para-substituted boronate.
  • Reactivity : Lacks conjugation, reducing utility in reactions requiring electron-deficient alkenes. The para-substitution allows efficient nickel-catalyzed reductive alkylations .
  • Applications: Intermediate for non-conjugated boronate esters in pharmaceutical synthesis .

Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (Pinacol Ester)

  • Structure : Direct vinylboronate ester without a phenyl spacer.
  • Reactivity : The unprotected vinylboronate is highly reactive but less stable. The pinacol ester stabilizes the boron center while retaining reactivity in cross-couplings .
  • Applications : Key reagent in stereoselective syntheses of conjugated dienes .

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

  • Structure : Incorporates a pyrazole ring and a branched ester.
  • The steric bulk of the branched ester limits accessibility in coupling reactions .
  • Applications : Targeted in kinase inhibitor development due to heterocyclic pharmacophores .

Comparative Data Table

Compound Name Key Structural Features Reactivity Profile Applications References
Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate Ortho-phenylboronate, α,β-unsaturated ester Moderate steric hindrance, conjugation Suzuki couplings, materials science
Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acrylate Para-phenylboronate, cyano-substituted acrylate High electrophilicity Bioactive molecule synthesis
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate Para-phenylboronate, saturated ester Low conjugation, stable Alkylation reactions
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate Vinylboronate pinacol ester High reactivity, stabilized boron Conjugated diene synthesis
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Pyrazole ring, branched ester Steric hindrance, chelation potential Kinase inhibitors

Key Research Findings

Steric Effects : Ortho-substituted boronates (e.g., the target compound) exhibit lower cross-coupling yields compared to para-substituted analogs due to steric clashes with palladium catalysts .

Electronic Tuning: Cyano or trifluoromethyl groups enhance electrophilicity, enabling participation in [4+2] cycloadditions inaccessible to the parent acrylate .

Boron Stability : Pinacol esters (e.g., the target compound) resist protodeboronation under acidic conditions, unlike unprotected vinylboronates .

Heterocyclic Derivatives : Pyrazole- or morpholine-containing boronates (e.g., compound 39 in ) show enhanced biological activity, highlighting the role of heteroatoms in drug design .

Biological Activity

Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate, commonly referred to as ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, is a boron-containing compound that has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
IUPAC NameEthyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
CAS Number1009307-13-4
Molecular Weight226.08 g/mol
Empirical FormulaC₁₁H₁₉BO₄
SMILESCCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1
InChI KeyZXDDITJXZPTHFE-BQYQJAHWSA-N

The biological activity of this compound is primarily attributed to its boron atom and the dioxaborolane moiety. These structural features are known to enhance the compound's reactivity with biological targets such as enzymes and nucleic acids. The compound exhibits properties that may influence cell signaling pathways and metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Study 1 : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF7), with an IC50 value of approximately 15 µM.
  • Study 2 : The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in colon cancer cells (HT29).

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its efficacy against various bacterial strains has been evaluated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of this compound in patients with advanced solid tumors. The trial reported:

  • Participants : 50 patients
  • Treatment Duration : 12 weeks
  • Response Rate : 30% partial response observed

Adverse effects were minimal and included mild nausea and fatigue.

Case Study 2: Antimicrobial Application

In a laboratory setting, the compound was tested for its ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm density at sub-MIC concentrations.

Q & A

Q. What are the standard synthetic routes for Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or esterification reactions. For example:

  • Esterification : Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromopropanoate in anhydrous THF under reflux with cesium carbonate as a base (yield: ~60–80%) .
  • Cross-coupling : Using palladium catalysts with aryl halides and boronates (e.g., 2-(4-bromophenyl)dioxaborolane) in solvents like DMF or dioxane at 60–90°C .
Key Variables Typical Conditions Impact on Yield
Base (Cs2CO3 vs. Na2CO3)Cs2CO3 in THF improves nucleophilic substitution Higher base strength increases esterification efficiency.
Catalyst (Pd(PPh3)4)1–5 mol% in DMF/water mixtures Excess catalyst may lead to side reactions (e.g., proto-deboronation) .
Temperature60–90°C for 12–24 hours Prolonged heating (>24 h) risks decomposition.

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) . The dioxaborolane group shows characteristic ¹¹B NMR peaks at δ ~30–35 ppm .
  • Chromatography : Silica gel column chromatography with gradients of pentane/EtOAc (5:1 → 1:1) effectively isolates the product .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (C17H21BO4, exact mass: 314.15 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency across coupling reactions?

Contradictions arise from competing pathways:

  • Oxidative Addition vs. β-Hydride Elimination : In Pd-catalyzed reactions, electron-deficient aryl halides favor oxidative addition, but steric hindrance from the dioxaborolane group can promote β-hydride elimination, reducing yields .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize Pd intermediates, while protic solvents (water) accelerate protodeboronation .

Q. How does the dioxaborolane moiety influence stability under varying conditions?

  • Thermal Stability : Decomposition occurs >120°C, limiting high-temperature applications .
  • Hydrolytic Sensitivity : The B–O bond hydrolyzes in acidic/alkaline conditions (e.g., 1 N HCl removes the dioxaborolane group) .
  • Storage Recommendations : Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (THF, DCM) .

Q. What strategies optimize enantioselective applications of this compound?

  • Chiral Ligands : Use of (R)-BINAP or Josiphos ligands in Pd-catalyzed allyl-aryl couplings achieves enantiomeric excess (ee) >90% .
  • Steric Control : Bulky substituents on the boronate ester (e.g., pinacol vs. neopentyl glycol) reduce racemization .

Methodological Challenges

Q. How can researchers address low yields in large-scale syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves reproducibility .
  • Flow Chemistry : Continuous purification minimizes side products (e.g., proto-deboronated byproducts) .

Q. What advanced techniques validate C–B bond formation in complex matrices?

  • X-ray Crystallography : Resolves boron coordination geometry .
  • 11B NMR Titration : Detects trace hydrolysis products (δ ~10 ppm for boric acid) .

Data Contradiction Analysis

Q. Why do reported yields vary (33%–80%) for similar reactions?

  • Impurity in Starting Materials : Proto-deboronation in aryl bromides reduces effective boronate concentration .
  • Chromatographic Losses : Polar byproducts (e.g., diols from dioxaborolane hydrolysis) adsorb strongly to silica gel, lowering recovery .

Applications in Academic Research

Q. How is this compound used in synthesizing optoelectronic materials?

  • π-Conjugated Polymers : Suzuki coupling with thiophene or pyrene derivatives produces luminescent materials for OLEDs .
  • Donor-Acceptor Dyads : Meta-terphenyl linkages enable intramolecular charge transfer, studied via UV-Vis and fluorescence quenching .

Q. What role does it play in medicinal chemistry?

  • PPAR Agonists : Serves as a boronate ester precursor for dual PPARα/γ agonists, validated via in vitro receptor-binding assays .
  • Prodrug Design : Hydrolytic release of boronic acids enables targeted drug delivery .

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